molecular formula C22H31BN2O5 B13057352 Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B13057352
M. Wt: 414.3 g/mol
InChI Key: DMVDYEXBWUNBMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a cyano group, and a dioxaborolane moiety

Preparation Methods

The synthesis of Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and dioxaborolane moiety are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H31BN2O5

Molecular Weight

414.3 g/mol

IUPAC Name

tert-butyl 3-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H31BN2O5/c1-20(2,3)28-19(26)25-11-10-17(14-25)27-18-9-8-16(12-15(18)13-24)23-29-21(4,5)22(6,7)30-23/h8-9,12,17H,10-11,14H2,1-7H3

InChI Key

DMVDYEXBWUNBMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(C3)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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